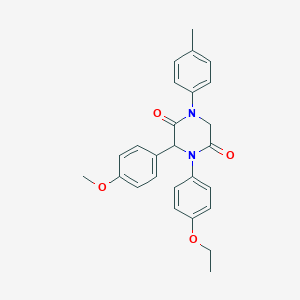
4-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, commonly known as EMMPD, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. EMMPD has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of EMMPD is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. Topoisomerase II is an essential enzyme involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. Protein kinase C is a signaling enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
EMMPD has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EMMPD can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. EMMPD has also been found to reduce the expression of certain genes involved in cancer progression, such as cyclin D1 and Bcl-2. Additionally, EMMPD has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
EMMPD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a promising candidate for further study. However, there are also some limitations associated with EMMPD. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied. Additionally, EMMPD has not been tested in clinical trials, and its safety and efficacy in humans are not known.
Orientations Futures
Despite the limitations, EMMPD has several potential future directions for research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of EMMPD. Another direction is to study its pharmacokinetic properties and evaluate its safety and efficacy in animal models. This could provide valuable information for the development of EMMPD as a potential therapeutic agent for cancer and other diseases. Additionally, EMMPD could be tested in combination with other drugs to enhance its therapeutic effects. Overall, EMMPD has great potential for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of EMMPD involves the reaction of 4-ethoxyaniline, 4-methoxyaniline, 4-methylbenzaldehyde, and succinic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
EMMPD has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Several studies have reported the ability of EMMPD to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. EMMPD has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, EMMPD has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
Formule moléculaire |
C26H26N2O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O4/c1-4-32-23-15-11-21(12-16-23)28-24(29)17-27(20-9-5-18(2)6-10-20)26(30)25(28)19-7-13-22(31-3)14-8-19/h5-16,25H,4,17H2,1-3H3 |
Clé InChI |
VHELYVGPMALRQI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


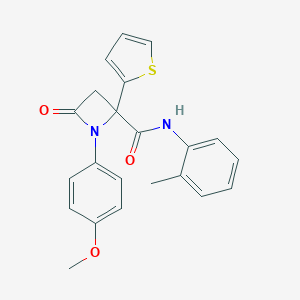


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
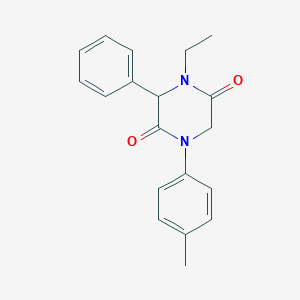

![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
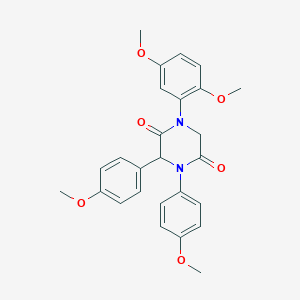
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
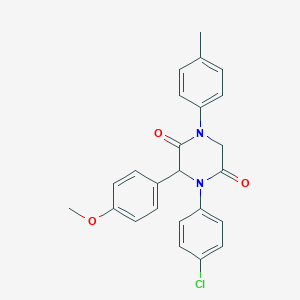
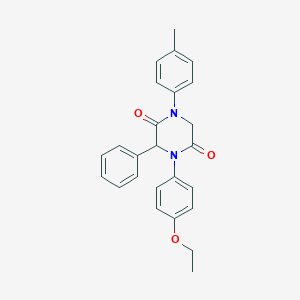

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
